2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the benzothieno[3,2-d]pyrimidinone class, characterized by a fused heterocyclic core (benzothiophene + pyrimidinone) with an acetamide side chain. Key structural features include:
- 2-Ethyl substituent on the pyrimidinone ring, influencing steric bulk and lipophilicity.
- N-(4-methylbenzyl)acetamide side chain, which may enhance binding interactions via hydrophobic or π-π stacking effects.
The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography using programs like SHELXL for precise conformation analysis .
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-3-17-25-20-19-15(23)5-4-6-16(19)29-21(20)22(28)26(17)12-18(27)24-11-14-9-7-13(2)8-10-14/h4-10H,3,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCMIIMAYDIIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=C(C=C3)C)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions. Key reagents include ethyl 3-aminothiophene-2-carboxylate and fluorobenzaldehyde, which undergo condensation, cyclization, and fluorination steps.
Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to maximize yield and purity. Solvent choices, temperature control, and reaction times are critical. Reactions are often conducted under inert atmosphere conditions to prevent oxidation and degradation. Standard purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of functional groups, e.g., halogens.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions often vary from room temperature to reflux, depending on the desired transformation.
Major Products Formed: Depending on the reaction type, products may include hydroxyl derivatives, hydrogenated forms, or substituted analogs with different functional groups replacing the original components.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique structure offers versatility in building various pharmacophores.
Biology: In biological research, it's often employed as a probe to study molecular interactions with enzymes and receptors. The fluorine atom enhances its ability to engage in hydrogen bonding and van der Waals interactions.
Medicine: Medically, derivatives of benzothieno[3,2-d]pyrimidine have shown promise as anti-cancer agents due to their ability to inhibit specific kinases involved in cell proliferation.
Industry: In industry, such compounds can serve as starting materials for the production of dyes, agrochemicals, and other pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves its interaction with biological targets like enzymes, receptors, or DNA. Its structure allows for binding through various interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions. The fluorine atom plays a significant role in increasing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of Benzothieno[3,2-d]pyrimidinones
Table 1: Structural and Substituent Comparisons
Key Observations:
The 4-methylbenzyl side chain introduces additional hydrophobicity versus simpler benzyl groups, which may enhance target binding in hydrophobic pockets.
Core Modifications: Replacement of benzothieno[3,2-d]pyrimidinone with chromeno[2,3-d]pyrimidinone (as in ) expands the conjugated system, possibly altering UV absorption or redox properties.
Fluorine Positioning: The 9-fluoro group in the target compound and its methyl analogue contrasts with fluorinated side chains in and . Fluorine at the benzothieno position may reduce metabolic oxidation compared to aryl-fluorinated derivatives .
Insights:
- Cyclization Strategies : The target compound likely shares synthetic steps (e.g., cyclization with acetic anhydride) with analogues in and , though yields and purity may vary with substituent bulk.
- Thermal Stability : The higher melting point of the thioether derivative (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via thioether) compared to acetamide-linked analogues.
Functional Group Analysis
- Acetamide Side Chains :
- Halogen Effects :
- While the target compound uses fluorine for electronic modulation, chlorinated derivatives (e.g., ) prioritize bulk and halogen bonding, often at the cost of increased molecular weight.
Biological Activity
The compound 2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C22H20FN3O2S
Molecular Weight: 409.5 g/mol
CAS Number: 1040683-71-3
The compound features a unique structural arrangement combining a benzothienopyrimidine framework with an acetamide substituent, characterized by the presence of an ethyl group and a fluorine atom. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide exhibit notable antimicrobial properties. For instance, derivatives of benzothienopyrimidine have shown effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | Staphylococcus aureus | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Studies have indicated that similar benzothienopyrimidine derivatives can inhibit tumor growth in cell lines, likely due to their ability to interfere with cellular signaling pathways associated with cancer proliferation .
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of benzothienopyrimidine derivatives on cancer cell lines, it was found that certain modifications to the molecular structure significantly enhanced their potency against breast and lung cancer cells. The results demonstrated that compounds with electron-withdrawing groups exhibited improved activity, suggesting a structure-activity relationship that could inform future drug design .
The biological activity of 2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication: The structural components may interact with DNA or RNA synthesis processes, disrupting cellular replication and function.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this benzothieno-pyrimidine derivative typically involves multi-step reactions, including cyclization, substitution, and coupling steps. Key considerations:
- Core formation : Use thiourea derivatives with halogenated precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to construct the benzothieno-pyrimidine core .
- Fluoro-substitution : Introduce the fluorine moiety early using electrophilic fluorinating agents (e.g., Selectfluor) to ensure regioselectivity .
- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or THF to attach the N-(4-methylbenzyl)acetamide group .
- Optimization : Monitor reactions via TLC/HPLC and adjust temperature (60–100°C), solvent polarity, and catalyst loading (e.g., Pd for coupling) to improve yields (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, fluoro, and methylbenzyl groups). ¹⁹F NMR is essential for verifying fluorine incorporation .
- Mass spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) to validate molecular weight (expected ~450–470 g/mol) and detect isotopic patterns .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve stereoisomers if present .
- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (stock solutions), followed by dilution in PBS or cell culture media. Use nephelometry to detect precipitation .
- Stability studies :
- Thermal : DSC/TGA to determine decomposition points (>200°C expected for similar thieno-pyrimidines) .
- Hydrolytic : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Modifications : Systematically vary substituents (e.g., replace 4-methylbenzyl with halogenated or heteroaromatic groups) and compare bioactivity .
- Key assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Anticancer activity : Test cytotoxicity in NCI-60 cell lines; correlate results with substituent hydrophobicity (ClogP calculations) .
- Data analysis : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies :
- Perform Western blotting to confirm target protein modulation (e.g., PARP cleavage for apoptosis) .
- Validate selectivity via counter-screens against non-target enzymes (e.g., COX-2) .
Q. How can in silico methods predict metabolic pathways and toxicity?
- Metabolism prediction : Use SwissADME to identify likely Phase I/II modification sites (e.g., fluoro-group resistance to oxidation) .
- Toxicity profiling :
- ADMET : Employ pkCSM to estimate hepatotoxicity (CYP450 inhibition) and cardiotoxicity (hERG binding) .
- Genotoxicity : Apply Derek Nexus to assess DNA alkylation potential .
Q. What experimental designs evaluate synergistic effects with other therapeutics?
- Combination studies :
- Fixed-ratio assays : Use CompuSyn software to calculate combination indices (CI <1 indicates synergy) .
- Mechanistic synergy : Co-administer with inhibitors (e.g., paclitaxel for microtubule stabilization) and measure apoptosis via flow cytometry .
Methodological Notes
- Key references : Prioritize data from peer-reviewed journals (e.g., J. Med. Chem.) over commercial databases.
- Data validation : Replicate critical findings (e.g., IC₅₀ values) across independent labs to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
